Adaptaquin

描述

准备方法

Adaptaquin 通过一系列化学反应合成,涉及形成其羟基喹啉骨架。 合成路线通常包括 4-氯苯胺与 3-羟基吡啶-2-羧酸反应形成中间体,然后将其环化生成最终产物 。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进环化过程 .

化学反应分析

Adaptaquin 经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 。 由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound 的氧化会导致喹啉衍生物的形成,而还原会导致胺衍生物的形成 .

科学研究应用

Parkinson's Disease

Adaptaquin has shown significant promise in models of Parkinson's disease (PD). Research indicates that it can suppress the induction of pro-death proteins such as Trib3, which depletes neuronal survival proteins like Parkin. In vitro studies using neuronal PC12 cells demonstrated that this compound preserved Parkin levels and provided neuroprotection against neurotoxic agents like 6-hydroxydopamine and 1-methyl-4-phenylpyridinium. In vivo studies further confirmed that systemic administration of this compound enhanced the survival of dopaminergic neurons in animal models of PD, suggesting its potential as a therapeutic agent for this disease .

Hemorrhagic Stroke

In models of hemorrhagic stroke, this compound has been shown to improve functional outcomes. The compound was effective in enhancing neuronal survival and reducing damage following intracerebral hemorrhage. Studies reported that this compound treatment led to significant neuroprotective effects, likely due to its ability to modulate hypoxic responses and reduce oxidative stress .

Comparative Efficacy

Recent investigations have compared the efficacy of this compound with other HIF-PHD inhibitors. For instance, an improved analog of this compound demonstrated 2-3 times greater potency than its predecessor and significantly outperformed other compounds like roxadustat in stabilizing HIF target genes . This highlights the potential for structural optimization to enhance therapeutic effects.

In Vitro Studies

- Cell Culture Models : In PC12 cells treated with neurotoxins, this compound was administered at concentrations ranging from 0.1 μM to 5 μM. Results indicated a dose-dependent preservation of neuronal morphology and function.

- Neuronal Survival : In cultures exposed to toxic conditions, this compound effectively reduced apoptosis markers while maintaining mitochondrial function .

In Vivo Studies

- Animal Models : Mice subjected to neurotoxic lesions received intraperitoneal injections of this compound (30 mg/kg). The treatment resulted in enhanced survival rates of dopaminergic neurons and improved motor functions assessed through behavioral tests .

- Stroke Models : Rodent studies demonstrated that this compound significantly mitigated neurological deficits following induced hemorrhagic stroke, supporting its role in acute neuroprotection .

Summary Table of Applications

| Application Area | Mechanism | Model Type | Key Findings |

|---|---|---|---|

| Parkinson's Disease | Inhibition of ATF4/CHOP pathway | In vitro & In vivo | Preserved Parkin levels; enhanced neuron survival |

| Hemorrhagic Stroke | Modulation of hypoxic response | In vivo | Improved functional outcomes post-stroke |

| Neuroprotection | Stabilization of HIF-1α/2α | Cell culture | Reduced oxidative stress; maintained mitochondrial function |

作用机制

相似化合物的比较

生物活性

Adaptaquin is a novel compound primarily recognized for its role as a hydroxylase inhibitor, specifically targeting hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs). This compound has garnered attention for its potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD) and conditions involving oxidative stress. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy in different models, and potential clinical applications.

This compound operates through several key mechanisms:

- Inhibition of HIF-PHDs : By inhibiting HIF-PHDs, this compound stabilizes HIF-1α, leading to the activation of genes that promote cell survival under hypoxic conditions. This stabilization helps in mitigating neuronal damage caused by oxidative stress and excitotoxicity .

- Reduction of Oxidative Stress : this compound has been shown to block glutamate-induced reactive oxygen species (ROS) production in neuronal cell lines (HT-22 cells), thereby protecting mitochondrial integrity and function . The compound preserves mitochondrial membrane potential and ATP production, which are critical for neuronal survival .

- Modulation of Pro-death Pathways : In cellular models, this compound inhibits the ATF4/CHOP-dependent pathway that leads to neuronal death. This pathway is often activated in response to stressors like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), both of which are used to model PD .

Neuroprotection in Parkinson's Disease Models

In a study examining the effects of this compound on PD, researchers used both cellular and animal models to assess its neuroprotective properties:

- Cellular Studies : Neuronal PC12 cells treated with 6-OHDA showed significant neuronal death; however, co-treatment with this compound preserved cell viability and morphology. The compound effectively suppressed the elevation of ATF4 and CHOP levels while maintaining Parkin expression, a protein crucial for neuronal survival .

- Animal Studies : In vivo experiments using mice demonstrated that systemic administration of this compound enhanced the survival of dopaminergic neurons in the substantia nigra and protected their projections to the striatum. Behavioral assessments indicated improved motor functions following this compound treatment compared to control groups .

Impact on Oxidative Stress and Inflammation

This compound's ability to mitigate oxidative stress was further validated in models of glutamate-induced neurotoxicity:

- Oxytosis Model : In HT-22 cells exposed to glutamate, post-treatment with this compound showed significant protection against cell death even when administered up to 10 hours after exposure. This indicates a robust therapeutic window for intervention during oxidative stress conditions .

- Inflammatory Response : The compound also appears to modulate inflammatory responses associated with neurodegeneration, although specific pathways remain to be fully elucidated .

Comparative Data Table

The following table summarizes key findings from studies assessing the biological activity of this compound:

Case Studies and Clinical Implications

While extensive preclinical data support the efficacy of this compound, its translation into clinical settings remains an area for future exploration. The compound's safety profile, attributed to its oxyquinoline backbone, suggests potential for human applications, particularly in treating neurodegenerative diseases characterized by oxidative stress and neuroinflammation.

属性

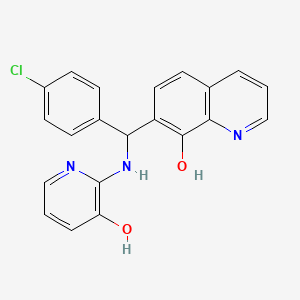

IUPAC Name |

7-[(4-chlorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYHNYRUBSYTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。